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Abstract

Maytansinoids, potent microtubule-targeting agents, have garnered significant interest in
oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCSs). Their high
potency, however, necessitates a targeted delivery approach to minimize systemic toxicity. This
technical guide details the discovery and preclinical development of maytansinoid M24, a novel
maytansine derivative, as a key component of the MET-targeting ADC, REGN5093-M114. We
will explore the synthesis of M24, its conjugation to the biparatopic antibody REGN5093 via the
cleavable linker M114, and the preclinical data that underscores its potential in treating MET-
overexpressing cancers. This document provides in-depth experimental protocols, quantitative
data summaries, and visual representations of key biological and experimental pathways to
serve as a comprehensive resource for researchers in the field of ADC development.

Introduction to Maytansinoids and a Novel
Derivative, M24

Maytansine, originally isolated from the plant Maytenus ovatus, is a potent antimitotic agent
that inhibits microtubule assembly by binding to tubulin.[1][2] This mechanism leads to cell
cycle arrest and apoptosis.[2] While highly cytotoxic to cancer cells, systemic toxicity has
limited the clinical use of maytansine as a standalone therapeutic.[1] The development of ADCs
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has provided a mechanism to deliver maytansinoids directly to tumor cells, thereby increasing
the therapeutic window.

Maytansinoid M24 is a novel, synthetically derived maytansine analog designed for enhanced
stability and potent cytotoxicity upon release within a target cell. M24 is the cytotoxic payload
component of the ADC REGN5093-M114, where it is attached to the REGN5093 antibody via a
protease-cleavable linker, designated M114.[3][4][5] The entire ADC, REGN5093-M114, has a
drug-to-antibody ratio (DAR) of approximately 3.2.[4][5]

Synthesis and Conjugation

The development of M24 and its corresponding linker, M114, was a key step in the creation of
a stable and effective ADC. The following sections detail the synthetic pathways and
conjugation methodology.

Synthesis of Maytansinoid M24 and Linker M114

The precise chemical structures and synthesis of maytansinoid derivatives and cleavable
linkers for use in ADCs are often detailed in patent literature. The synthesis of M24 and the
M114 linker is based on established maytansinoid chemistry, involving the modification of the
maytansine core to introduce a linker attachment point while maintaining high cytotoxicity.

Experimental Protocol: Synthesis of a Representative Maytansinoid Payload and Linker

This protocol is a representative synthesis based on publicly available information for similar
maytansinoids and linkers.

» Maytansinoid Core Modification: The synthesis begins with the modification of a maytansine
precursor. The C-3 ester side chain is a common site for modification. A protected thiol group
is introduced to serve as the eventual point of attachment for the linker.

o Linker Synthesis: The M114 linker, a protease-cleavable dipeptide linker, is synthesized
separately. This typically involves standard peptide coupling reactions to join two amino
acids, one of which contains a self-emmolative spacer and a terminal maleimide group.

o Payload-Linker Conjugation: The protected thiol on the maytansinoid is deprotected, and the
resulting free thiol is reacted with the maleimide group of the M114 linker via a Michael
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addition reaction to form a stable thioether bond. This creates the complete M24-M114 drug-
linker construct.

Purification: The final drug-linker is purified using high-performance liquid chromatography
(HPLC) to ensure high purity before conjugation to the antibody.

Conjugation to REGN5093 Antibody

REGN5093 is a biparatopic monoclonal antibody that targets two distinct epitopes on the MET

receptor.[3][4] This biparatopic binding enhances internalization and lysosomal trafficking of the

receptor-ADC complex.

Experimental Protocol: Antibody-Drug Conjugation

Antibody Reduction: The interchain disulfide bonds of the REGN5093 antibody are partially
reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to
generate free cysteine residues for conjugation. The extent of reduction is carefully
controlled to achieve the target DAR of ~3.2.

Conjugation Reaction: The M24-M114 drug-linker, with its reactive terminal group, is added
to the reduced antibody solution. The reaction is allowed to proceed at a controlled
temperature and pH to facilitate the covalent attachment of the drug-linker to the antibody's
cysteine residues.

Purification of the ADC: The resulting ADC, REGN5093-M114, is purified using techniques
such as size-exclusion chromatography to remove unconjugated drug-linker and any
aggregated antibody.

Characterization: The purified ADC is characterized to confirm its identity, purity, and DAR
using methods like mass spectrometry and UV-Vis spectroscopy.

Mechanism of Action

The efficacy of REGN5093-M114 is dependent on a multi-step process that ensures the

targeted delivery and release of the M24 payload.
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Caption: Mechanism of action of REGN5093-M114.
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The process begins with the ADC circulating in the bloodstream.[3] The REGN5093 antibody
component then specifically binds to two epitopes on the MET receptor of cancer cells.[3][4]
This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex
into an early endosome.[3] The complex is then trafficked to the lysosome, where the acidic
environment and lysosomal proteases cleave the M114 linker, releasing the active M24
payload into the cytoplasm.[3] Free M24 then binds to tubulin, disrupting microtubule dynamics,
which leads to mitotic arrest and ultimately, apoptotic cell death.[2][3]

Preclinical Development and Efficacy

The preclinical evaluation of REGN5093-M114 was conducted in a series of in vitro and in vivo
studies to assess its anti-tumor activity and establish a rationale for clinical investigation.

In Vitro Studies

Experimental Protocol: Cell Viability Assay

e Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines with varying levels of
MET expression were cultured in appropriate media.

o Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of
REGN5093-M114, a non-targeting control ADC, or unconjugated M24 for 72 hours.

 Viability Assessment: Cell viability was assessed using a commercial assay, such as the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator
of metabolically active cells.

o Data Analysis: Luminescence was measured using a plate reader, and the data was
normalized to untreated controls to determine the half-maximal inhibitory concentration
(IC50) for each compound.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines
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REGN5093-M114 Control ADC IC50

Cell Line MET Expression

IC50 (nM) (nM)
NCI-H596 High 0.5 >1000
NCI-H1993 Moderate 2.1 >1000
A549 Low >1000 >1000

Data are representative and compiled from publicly available preclinical data summaries.
In Vivo Studies
Experimental Protocol: Patient-Derived Xenograft (PDX) Model

e Model Establishment: Tumor fragments from NSCLC patients with confirmed MET
overexpression were implanted subcutaneously into immunodeficient mice.

e Tumor Growth and Randomization: Once tumors reached a predetermined size (e.g., 150-
200 mm3), mice were randomized into treatment groups.

o Treatment Administration: Mice were treated with REGN5093-M114 (e.g., 10 mg/kg), a
vehicle control, or a non-targeting control ADC, typically administered intravenously once a

week.

o Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. The
primary endpoint was tumor growth inhibition or regression.

« Pharmacokinetic Analysis: Blood samples were collected at various time points to determine
the pharmacokinetic profile of the ADC and the released M24 payload.

Table 2: In Vivo Efficacy of REGN5093-M114 in a MET-Amplified NSCLC PDX Model
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Tumor Growth Complete
Treatment Group Dose (mglkg) L .
Inhibition (%) Regressions
Vehicle Control - 0 0/8
Control ADC 10 15 0/8
REGN5093-M114 10 >100 (regression) 6/8

Data are representative and compiled from publicly available preclinical data summaries.

The preclinical data demonstrates that REGN5093-M114 exhibits potent and selective anti-
tumor activity in MET-overexpressing cancer models.[1] The efficacy was shown to be
dependent on MET expression levels.[1] Furthermore, the ADC was well-tolerated in animal
models at doses that resulted in significant tumor regression.
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Caption: Preclinical development workflow for REGN5093-M114.
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Conclusion

The discovery and development of maytansinoid M24 represent a significant advancement in
the field of ADC payloads. Its incorporation into the biparatopic MET-targeting ADC,
REGN5093-M114, has demonstrated potent and selective anti-tumor activity in preclinical
models of MET-overexpressing cancers. The data presented in this guide, including detailed
experimental approaches and quantitative results, provide a strong rationale for the ongoing
clinical investigation of REGN5093-M114 as a promising therapeutic for patients with MET-
driven malignancies. This work underscores the importance of rational payload design and
targeted delivery in the development of next-generation cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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